Sarmentine-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

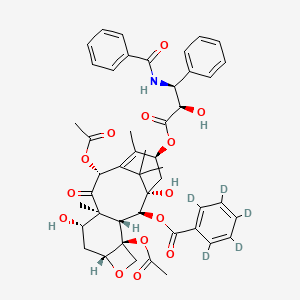

Sarmentine-d8 is a deuterated analog of sarmentine, a natural amide isolated from the fruits of Piper species. The molecular formula of this compound is C14H15D8NO, and it has a molecular weight of 229.39. This compound is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sarmentine involves several steps, including the iron-catalyzed cross-coupling of pentylmagnesium bromide with ethyl (2E,4E)-5-chloropenta-2,4-dienoate. This intermediate is obtained through a one-pot oxidation-olefination of (2E)-3-chloroprop-2-en-1-ol. The final steps include the alkaline hydrolysis of the ester to (2E,4E)-deca-2,4-dienoic acid, conversion to the corresponding acid chloride, and amidation with pyrrolidine .

Industrial Production Methods

The use of iron (III) salts in cross-coupling reactions is advantageous due to their low cost, availability, and environmental safety .

Análisis De Reacciones Químicas

Types of Reactions

Sarmentine-d8 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Sarmentine-d8 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases.

Industry: Used in the development of natural herbicides due to its broad-spectrum activity on weeds.

Mecanismo De Acción

Sarmentine-d8 exerts its effects through multiple mechanisms:

Inhibition of Photosystem II: Competes for the binding site of plastoquinone, inhibiting photosynthetic electron transport.

Membrane Destabilization: Induces rapid loss of membrane integrity, particularly in the dark.

Inhibition of Enoyl-ACP Reductase: Inhibits this key enzyme in fatty acid synthesis, leading to rapid loss of membrane integrity.

Comparación Con Compuestos Similares

Sarmentine-d8 is unique due to its deuterated nature, which makes it particularly useful in research settings. Similar compounds include:

Nonanoic Acid: A natural contact herbicide with similar desiccant properties.

Decanoic Acid: Another natural contact herbicide with similar membrane destabilizing effects.

Sorgoleone: A natural phytotoxic compound with herbicidal activity.

This compound stands out due to its multiple mechanisms of action and its effectiveness at lower concentrations compared to similar compounds .

Propiedades

Número CAS |

1795136-21-8 |

|---|---|

Fórmula molecular |

C14H23NO |

Peso molecular |

229.393 |

Nombre IUPAC |

(2E,4E)-1-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)deca-2,4-dien-1-one |

InChI |

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+/i9D2,10D2,12D2,13D2 |

Clave InChI |

BFZBGTMIBOQWBA-YPCBJGQFSA-N |

SMILES |

CCCCCC=CC=CC(=O)N1CCCC1 |

Sinónimos |

(2E,4E)-1-(1-Pyrrolidinyl-d8)-2,4-decadien-1-one; (E,E)-1-(1-Oxo-2,4-decadienyl)_x000B_pyrrolidine-d8; 1-[(2E,4E)-1-Oxo-2,4-decadienyl]pyrrolidine-d8; 1-[(E,E)-2,4-Decadienoyl]pyrrolidine-d8; 2,4-(E,E)-Decadienoylpyrrolidide-d8; Iyeremide A-d8; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)